{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone
Description
Properties
IUPAC Name |
[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-8-7-16-4-1-2-6-18(16)24-19)28-12-10-27(11-13-28)21-14-20(25-26-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQZYHUELFIWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrazole and quinoline rings.
Scientific Research Applications
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Teneligliptin ({(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hemipentahydrobromide hydrate)
- Structural Differences: Teneligliptin incorporates a thiazolidinone group and a pyrrolidine ring instead of the quinoline and pyridyl-pyrazole motifs in the target compound.
- Functional Implications: Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, suggesting that the piperazine-thiazolidinone framework is critical for enzyme binding. The target compound’s quinoline group might confer distinct selectivity or potency due to enhanced hydrophobic interactions.
T833-2167 ({4-[3-ethyl-1-(methylsulfonyl)tetrahydro-1H-pyrrol-3-yl]piperazino}[3-(2-thienyl)-1H-pyrazol-5-yl]methanone)
- Structural Differences: This analogue replaces the 3-pyridyl and quinoline groups with a thienyl-pyrazole and a sulfonated pyrrolidine. The thiophene ring offers sulfur-mediated interactions, while the sulfonyl group increases polarity.
5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives ()
- Structural Differences: These derivatives feature malononitrile or ethyl cyanoacetate substituents instead of the piperazino-quinoline framework.
Comparative Analysis of Molecular Properties
Implications of Noncovalent Interactions
The target compound’s pyridyl and quinoline groups are poised for π-π stacking and hydrogen bonding, critical for target engagement. Computational tools like Multiwfn () and studies on noncovalent interactions () suggest that the 3-pyridyl nitrogen could act as a hydrogen-bond acceptor, while the pyrazole NH serves as a donor. T833-2167’s thienyl group may engage in weaker CH-π interactions compared to pyridyl.
Q & A
Basic: What synthetic methodologies are established for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between pyrazole and piperazine precursors under controlled pH and temperature (e.g., 60–80°C).
- Coupling reactions to attach the quinoline moiety, often mediated by carbodiimide reagents.
- Purification via column chromatography or recrystallization, monitored by TLC/HPLC .
Key Optimization Parameters:
| Step | Temperature (°C) | pH | Monitoring Technique |
|---|---|---|---|
| 1 | 60–80 | 7–8 | TLC (Rf = 0.3–0.5) |
| 2 | RT–40 | 9–10 | HPLC (≥95% purity) |
Basic: How is the compound structurally characterized?
Answer:
- Spectroscopy:
- 1H/13C NMR confirms functional groups (e.g., pyrazole C-H at δ 7.2–8.5 ppm, quinolyl carbonyl at ~170 ppm).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 398.48) .
- X-ray crystallography (via SHELX software) resolves 3D structure, including bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic rings .
Basic: What preliminary biological activities are reported?
Answer:
- Anticancer potential: Inhibits kinase pathways (IC50 = 0.5–2 µM in HeLa cells) .
- Anti-inflammatory effects: Reduces COX-2 activity by 40–60% in murine macrophages .
- Target interactions: Binds to G-protein-coupled receptors (GPCRs) with Kd = 10–50 nM .
Advanced: How can synthetic yield and purity be optimized?
Answer:
- Reaction tuning: Adjust temperature (e.g., 70°C for pyrazole-piperazine coupling) and pH (8–9 for amine activation) .
- Real-time monitoring: Use HPLC-MS to detect intermediates and byproducts.
- Crystallization conditions: Ethanol/water (3:1 v/v) yields >90% purity .
Advanced: How to resolve contradictions in biological assay data?
Answer:
- Assay variability: Compare cell lines (e.g., HeLa vs. MCF-7) and concentrations (1–10 µM).
- Orthogonal validation: Confirm COX-2 inhibition via ELISA and Western blot .
- Structural validation: Use X-ray co-crystallography to verify target binding .
Advanced: What structural modifications enhance activity or solubility?
Answer:
Structure-Activity Relationship (SAR) Insights:
| Modification Site | Effect | Example Change | Outcome |
|---|---|---|---|
| Pyrazole C3 | ↑ Binding affinity | -F substituent | IC50 ↓ 30% |
| Piperazine N4 | ↑ Solubility | -SO2CH3 group | LogP ↓ 0.5 |
| Quinolyl C2 | ↓ Toxicity | -OCH3 group | LD50 ↑ 2-fold |
Advanced: How do intermolecular forces influence physicochemical properties?
Answer:
- Hydrogen bonding: Intramolecular O-H···N bonds (2.77 Å) enhance stability .
- π-π stacking: Between pyridine and benzene rings (3.62–3.78 Å) affects solubility .
Crystal Packing Data (From ):
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell volume | 889.55 ų |
| π-π interactions | 3.62–3.78 Å |
Advanced: What computational strategies predict target binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
